molecular formula C11H10N6 B14395222 5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 87594-87-4

5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine

Cat. No.: B14395222
CAS No.: 87594-87-4
M. Wt: 226.24 g/mol
InChI Key: QOZFZTSWFRLVSA-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a hydrazinyl group attached to a phenyl-substituted pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to inhibit specific molecular targets.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent. The molecular pathways involved include the inhibition of kinase activity and interference with signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

87594-87-4

Molecular Formula

C11H10N6

Molecular Weight

226.24 g/mol

IUPAC Name

(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)hydrazine

InChI

InChI=1S/C11H10N6/c12-16-10-7-13-11-9(15-10)6-14-17(11)8-4-2-1-3-5-8/h1-7H,12H2,(H,15,16)

InChI Key

QOZFZTSWFRLVSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NN

Origin of Product

United States

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